[4-(Difluoromethyl)-3-methoxyphenyl]methanol
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Overview
Description
[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring, with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of a suitable precursor, such as a methoxy-substituted benzaldehyde. This can be achieved using difluoromethylation reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-(Difluoromethyl)-3-methoxyphenyl]methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(Difluoromethyl)-3-methoxyphenyl]methanol include:
[4-(Trifluoromethyl)-3-methoxyphenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)-3-hydroxyphenyl]methanol: Similar structure but with a hydroxy group instead of a methoxy group.
[4-(Difluoromethyl)-3-methoxyphenyl]ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by its unique structural features, including a difluoromethyl group and a methoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₀F₂O₃, with a molecular weight of 204.17 g/mol. While specific biological activity data for this compound is limited, the potential biological interactions and applications can be inferred from its structural analogs and the properties of similar compounds.
The compound's reactivity is influenced by its functional groups:
- Hydroxyl Group (-OH) : Participates in hydrogen bonding and nucleophilic reactions.
- Difluoromethyl Group : Can undergo nucleophilic substitution or elimination reactions, enhancing lipophilicity and bioavailability.
- Methoxy Group (-OCH₃) : Acts as a protecting group in synthetic pathways or participates in electrophilic aromatic substitution reactions.
Antioxidant and Anti-inflammatory Properties
Compounds with methoxy substitutions are often associated with antioxidant and anti-inflammatory activities. The presence of the difluoromethyl group may enhance these properties due to increased lipophilicity, allowing better membrane penetration and interaction with biological targets.
The mechanism of action for this compound likely involves:
- Enhanced binding affinity to enzymes or receptors due to the difluoromethyl group.
- Modulation of pharmacokinetic properties influenced by the methoxy group.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound:
Compound Name | Chemical Formula | Similarity Score |
---|---|---|
(4-Fluoro-3-methoxyphenyl)methanol | C₈H₉FO₂ | 0.97 |
(3-Fluoro-4-methoxyphenyl)methanol | C₉H₉FO₂ | 0.95 |
3,5-Difluoro-4-methoxybenzyl alcohol | C₉H₉F₂O | 0.93 |
(4-Ethoxy-3-fluorophenyl)methanol | C₉H₁₁FO₂ | 0.93 |
This table illustrates how this compound stands apart from other compounds due to its specific fluorinated structure, which may lead to distinct biological interactions.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on related compounds provides insights into potential applications:
- Anticancer Activity : Similar methoxy-substituted phenolic compounds have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce inflammatory markers in animal models, suggesting that this compound may possess similar capabilities .
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3 |
InChI Key |
WNLVOYWPZNTEAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)C(F)F |
Origin of Product |
United States |
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